Tetrabutylammonium acetate
Overview
Description
Tetrabutylammonium acetate is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(OCOCH₃). It is commonly used as a phase transfer catalyst and has applications in various organic reactions due to its solubility in organic solvents .
Mechanism of Action
Target of Action
Tetrabutylammonium acetate (TBAAc) primarily targets sulfonates and allylic halides . It acts as a source of nucleophilic acetate ion for SN2 substitution reactions . This compound is also used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Mode of Action
TBAAc is commonly used to displace sulfonates and allylic halides to get corresponding acetates . This displacement is a result of the interaction between TBAAc and its targets. Additionally, TBAAc can also be used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Biochemical Pathways
It’s known that tbaac can catalyze the alkynylation of carbonyl compounds with trimethylsilylacetylenes, providing good yields of propargylic alcohols . It can also be used along with tetrabutylammonium bromide (TBAB) as a molten reaction medium in the synthesis of 4-aryl-2-quinolones .
Result of Action
The result of TBAAc’s action is the formation of corresponding acetates when it displaces sulfonates and allylic halides . In addition, it can also result in the formation of propargylic alcohols when it catalyzes the alkynylation of carbonyl compounds with trimethylsilylacetylenes .
Action Environment
The action of TBAAc can be influenced by environmental factors. For instance, its ability to dissolve cellulose is greatly reduced if water or other hydrogen bond donors are present . This suggests that the presence of certain substances in the environment can affect the efficacy and stability of TBAAc.
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium acetate serves as a good source of nucleophilic acetate ion for SN2 substitution reactions . It is commonly used to displace sulfonates and allylic halides to get corresponding acetates . Additionally, this compound can also be used as a mild, soluble base in Sonogashira reaction and Heck arylation .
Molecular Mechanism
It is known to act as a source of nucleophilic acetate ion in SN2 substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium acetate can be synthesized through a multi-step process:
Formation of Tetrabutylammonium Halide: Tributylamine reacts with a butyl halide in an aprotic polar organic solvent to form tetrabutylammonium halide.
Formation of Tetrabutylammonium Hydroxide: The tetrabutylammonium halide is then reacted with an alkali metal hydroxide in an alcohol to produce tetrabutylammonium hydroxide.
Formation of this compound: Finally, tetrabutylammonium hydroxide reacts with acetic acid in the alcohol to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It is a good source of nucleophilic acetate ions for SN2 substitution reactions, commonly used to displace sulfonates and allylic halides to form corresponding acetates.
Base in Reactions: It acts as a mild, soluble base in Sonogashira and Heck arylation reactions.
Common Reagents and Conditions:
Reagents: Trimethylsilylacetylenes, aryl bromides, palladium acetate, and acetic acid.
Major Products:
Propargylic Alcohols: From alkynylation reactions.
Acetates: From substitution reactions.
Scientific Research Applications
Tetrabutylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in various organic synthesis reactions.
Biology: Employed in the dissolution of cellulose, making it useful in the study of cellulose-based materials.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers, surfactants, and as a curing agent in the polymer industry.
Comparison with Similar Compounds
- Tetrabutylammonium Bromide
- Tetrabutylammonium Chloride
- Tetraethylammonium Acetate
- Tetramethylammonium Acetate
Comparison: Tetrabutylammonium acetate is unique due to its high solubility in organic solvents and its effectiveness as a phase transfer catalyst. Compared to tetrabutylammonium bromide and chloride, it provides a nucleophilic acetate ion, making it particularly useful in substitution reactions . Tetraethylammonium and tetramethylammonium acetates have similar applications but differ in their solubility and reactivity profiles .
Properties
IUPAC Name |
tetrabutylazanium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZDHTKJGDCTAE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065111 | |
Record name | Tetrabutylammonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |
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Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
10534-59-5 | |
Record name | Tetrabutylammonium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10534-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabutylammonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.989 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TBAAc, often in combination with dimethyl sulfoxide (DMSO), effectively dissolves cellulose. [, ] This interaction disrupts the hydrogen bonding network within cellulose, allowing for its dissolution and subsequent regeneration into various forms, such as fibers. [] This property is crucial for applications like cellulose modification and the development of novel cellulose-based materials. [, ]
A: Yes, research indicates that the addition of TBAAc significantly impacts the aggregation of coal-derived materials, both in solution and solid states. [] For instance, using TBAAc during the solvent removal process from a coal extract solution resulted in a solid form with significantly higher solubility compared to a sample prepared without TBAAc. [, ] This difference suggests TBAAc can modify the intermolecular interactions within coal, leading to different aggregation states. []
ANone: The molecular formula of TBAAc is C16H37NO2, and its molecular weight is 287.48 g/mol.
A: TBAAc acts as an efficient medium for palladium-catalyzed reactions, like the dimerization of styrenes and acrylates. [] Its ionic nature promotes the formation of palladium nanoparticles, which are the active catalytic species. [, ] Furthermore, it contributes to the reaction's selectivity towards specific products. []
A: Yes, TBAAc has been successfully used as a dopant to enhance the ionic conductivity of vinyl-ester resins, such as Dow Derakane 411-C50. [, ] Importantly, this doping process does not significantly compromise the mechanical properties or reaction kinetics of the resin. [] This capability is particularly beneficial for applications like direct current sensing. [, ]
A: TBAAc can initiate the polymerization of butyl cyanoacrylate in a process known as slow-initiation-no-termination (SINT) polymerization. [, ] The polymerization rate and the molecular weight of the resulting polymer can be influenced by factors like the concentration of TBAAc and the presence of other acids, such as acetic acid. [, ]
A: TBAAc plays a crucial role in controlling the regioselectivity of diol acetylation reactions. [] The acetate anion in TBAAc forms hydrogen bonds with the diol, effectively activating it for selective acetylation at a specific hydroxyl group. []
A: Yes, molecular dynamics simulations have provided valuable insights into the dissolution mechanism of cellulose in TBAAc/DMSO mixtures. [] These simulations help visualize the interactions between TBAAc, DMSO, and cellulose chains at the molecular level, elucidating the role of each component in the dissolution process. []
A: While TBAAc effectively dissolves cellulose, variations in the alkyl chain length or the anion can significantly affect the dissolution ability. [, ] For instance, changing the acetate anion to bromide (TBAB) can alter the self-assembly behavior at the air/salt interface due to differences in hygroscopicity. [] Understanding these structure-activity relationships is crucial for tailoring quaternary ammonium salts for specific applications.
A: Thermal analysis techniques, such as thermogravimetric analysis (TGA), have been employed to investigate the thermal stability of TBAAc and its mixtures with other compounds. [] These studies provide information about the decomposition temperatures and the overall thermal behavior, which is essential for determining the suitable temperature ranges for various applications. []
ANone: A variety of analytical techniques are employed to study TBAAc and its applications. These include:
- Nuclear Magnetic Resonance (NMR): Used to investigate hydrogen bonding interactions, molecular structure, and dynamics in solution. [, , , , ]
- Fourier Transform Infrared Spectroscopy (FT-IR): Provides information about chemical bonding and functional groups within TBAAc and its mixtures. [, , , ]
- X-ray Diffraction (XRD): Used to determine the crystal structure and morphology of materials, especially for studying cellulose after regeneration from TBAAc solutions. [, , , ]
- Scanning Electron Microscopy (SEM): Provides high-resolution images of surface morphology and structure, often used to visualize cellulose fibers. [, ]
- Mass Spectrometry (MS): Helps identify and quantify different molecules present in a sample, including reaction intermediates and products. [, ]
- Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers, such as those obtained from butyl cyanoacrylate polymerization. [, ]
- Differential Scanning Calorimetry (DSC): Provides information about thermal transitions, such as glass transition temperatures and melting points. []
- Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition behavior of materials. [, ]
- Rheology: Investigates the flow and deformation behavior of fluids, especially relevant for cellulose/TBAAc solutions used in fiber spinning. [, ]
- UV-Vis Spectroscopy: Used to study the optical properties of solutions and materials, particularly relevant in photochemical reactions and material characterization. [, ]
ANone: The provided research primarily focuses on the synthetic and material applications of TBAAc, and information regarding its environmental impact or degradation pathways is limited within these studies.
ANone: The solubility of cellulose in TBAAc/DMSO depends on several factors:
- TBAAc Concentration: Higher TBAAc concentrations generally lead to higher cellulose solubility. [, ]
- DMSO Content: DMSO acts as a co-solvent, and its presence is crucial for effective cellulose dissolution. [, ]
- Temperature: Dissolution is typically performed at elevated temperatures to enhance solubility. [, ]
- Cellulose Source: The source of cellulose, such as wood pulp or cotton linters, can influence its solubility due to variations in cellulose structure and molecular weight. [, ]
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